Benzenediazonium, 2-carboxy-, chloride Benzenediazonium, 2-carboxy-, chloride
Brand Name: Vulcanchem
CAS No.: 4661-46-5
VCID: VC19740274
InChI: InChI=1S/C7H4N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H
SMILES:
Molecular Formula: C7H5ClN2O2
Molecular Weight: 184.58 g/mol

Benzenediazonium, 2-carboxy-, chloride

CAS No.: 4661-46-5

Cat. No.: VC19740274

Molecular Formula: C7H5ClN2O2

Molecular Weight: 184.58 g/mol

* For research use only. Not for human or veterinary use.

Benzenediazonium, 2-carboxy-, chloride - 4661-46-5

Specification

CAS No. 4661-46-5
Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
IUPAC Name 2-carboxybenzenediazonium;chloride
Standard InChI InChI=1S/C7H4N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H
Standard InChI Key YUBVOYPQDQDAOC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)[N+]#N.[Cl-]

Introduction

Structural and Crystallographic Analysis

Molecular Geometry and Bonding

The crystal structure of 2-carboxybenzenediazonium chloride monohydrate reveals a planar benzene ring with the diazonium and carboxyl groups occupying adjacent positions. X-ray diffraction data indicate a bond length of 1.10A˚1.10 \, \text{Å} for the NN\text{N}-\text{N} bond in the diazonium group, shorter than typical single bonds, suggesting partial double-bond character due to resonance stabilization . The carboxyl group forms intramolecular hydrogen bonds with the diazonium nitrogen (ON=2.65A˚\text{O}\cdots\text{N} = 2.65 \, \text{Å}), stabilizing the ionic structure .

Table 1: Key Structural Parameters

ParameterValue
Molecular Weight184.580 g/mol
NN\text{N}-\text{N} Bond1.10A˚1.10 \, \text{Å}
CO\text{C}-\text{O} Bond1.23A˚1.23 \, \text{Å}
Crystal SystemMonoclinic

Electronic Structure and Polarization

The diazonium group exhibits significant polarization, with a positive charge localized on the terminal nitrogen. This contrasts with traditional Lewis structures, which depict delocalized charges. Computational models propose a "carbenium-like" electronic configuration, where the diazonium group acts as an electron-deficient center, enhancing electrophilic reactivity . The carboxyl group further polarizes the aromatic ring, directing substituents to meta and para positions during reactions .

Synthesis and Stability

Preparation from o-Aminobenzoic Acid

2-Carboxybenzenediazonium chloride is synthesized via diazotization of o-aminobenzoic acid under acidic conditions (HCl\text{HCl}, 05C0–5^\circ \text{C}):

C7H7NO2+NaNO2+2HClC7H5ClN2O2+NaCl+2H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_7\text{H}_5\text{ClN}_2\text{O}_2 + \text{NaCl} + 2\text{H}_2\text{O}

The reaction proceeds through the formation of a nitrosonium ion (NO+\text{NO}^+), which reacts with the amine group to generate the diazonium intermediate . Due to its thermal instability, the compound is typically used in situ rather than isolated .

Stability Considerations

The compound decomposes explosively above 100C100^\circ \text{C}, releasing nitrogen gas and toxic fumes (Cl\text{Cl}^-, NOx\text{NO}_x) . Stabilization strategies include forming double salts with zinc chloride or trifluoroborate, which enhance shelf life for industrial applications .

Reactivity and Synthetic Applications

Cycloaddition Reactions

2-Carboxybenzenediazonium chloride reacts with carbonyl compounds (e.g., ketones, aldehydes) to form 1,3-benzodioxan-4-ones via a [3+3] cycloaddition mechanism . The carboxyl group facilitates ring closure by acting as a nucleophile, as demonstrated in the synthesis of fluorophores and heterocyclic scaffolds :

Diazonium Salt+RCOBenzodioxanone+N2\text{Diazonium Salt} + \text{RCO} \rightarrow \text{Benzodioxanone} + \text{N}_2 \uparrow

Table 2: Representative Reactions

ReagentProductYield (%)
Acetophenone2-Phenyl-1,3-benzodioxan-4-one62
Benzaldehyde2-Benzyl-1,3-benzodioxan-4-one58

Azo Coupling and Dye Chemistry

The diazonium group undergoes coupling with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes. For example, reaction with N,N-dimethylaniline yields p-N,N-dimethylaminoazobenzene, a yellow dye used in textiles5 . The carboxyl group improves water solubility, enabling applications in direct dyes for cellulose fibers5.

Industrial and Materials Science Applications

Dye Intermediate

The compound serves as a precursor to Direct Blue 218, a copper phthalocyanine dye with high lightfastness. Its carboxyl group enhances adhesion to polar substrates, making it suitable for inkjet printing and textile dyeing5 .

Fluorophore Synthesis

In Diels-Alder reactions with diacenaphthothiophenes, 2-carboxybenzenediazonium chloride forms rigid dibenzobarrelene structures, which exhibit strong fluorescence (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}) . These fluorophores are utilized in organic light-emitting diodes (OLEDs) and bioimaging probes .

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